4-(1,1-Dimethyl-2-nitroethyl)benzonitrile
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Overview
Description
4-(1,1-Dimethyl-2-nitroethyl)benzonitrile is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is characterized by the presence of a benzonitrile group substituted with a 1,1-dimethyl-2-nitroethyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethyl-2-nitroethyl)benzonitrile typically involves the nitration of 4-(1,1-dimethylethyl)benzonitrile. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethyl-2-nitroethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(1,1-Dimethyl-2-aminoethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
4-(1,1-Dimethyl-2-nitroethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethyl-2-nitroethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzonitrile group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dimethyl-2-aminoethyl)benzonitrile
- 4-(1,1-Dimethyl-2-hydroxyethyl)benzonitrile
- 4-(1,1-Dimethyl-2-thioethyl)benzonitrile
Uniqueness
4-(1,1-Dimethyl-2-nitroethyl)benzonitrile is unique due to the presence of both a nitro group and a benzonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
76173-52-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-methyl-1-nitropropan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,8-13(14)15)10-5-3-9(7-12)4-6-10/h3-6H,8H2,1-2H3 |
InChI Key |
FNECVBKHCBVTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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